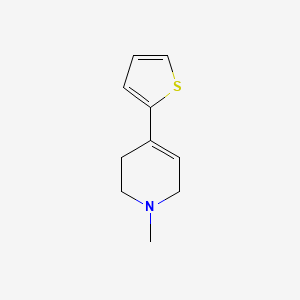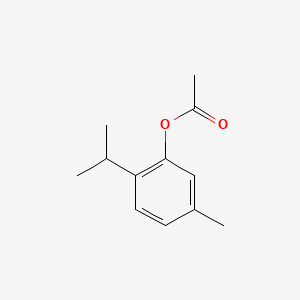
Thymol acetate
Vue d'ensemble
Description
Thymol acetate, also known as Thymyl acetate, is a monoterpenoid . It is a natural product found in Mosla cavaleriei, Zataria multiflora, and other organisms . It is used as a fragrance in cosmetics .
Synthesis Analysis
Thymol acetate can be synthesized by the acetylation of thymol . The synthesis of thymol acetate has been achieved using a stoichiometric solvent-free protocol . This method involves the use of acetic anhydride (Ac2O) in solvent-free conditions or by working with stoichiometric amounts of Ac2O in organic solvents .Molecular Structure Analysis
The molecular formula of Thymol acetate is C12H16O2 . The structure of Thymol acetate can be found in various scientific databases .Chemical Reactions Analysis
Thymol, the main component of Thymol acetate, has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . Thymol generates a phenoxy radical intermediate by its potent antioxidant effect followed by the production of ROS and quinine oxide derivatives .Physical And Chemical Properties Analysis
Thymol acetate has a molecular weight of 192.25 g/mol . More detailed physical and chemical properties can be found in various scientific databases .Applications De Recherche Scientifique
Therapeutic Applications
Thymol and thyme essential oil, which contains Thymol acetate, have long been used in traditional medicine as expectorant, anti-inflammatory, antiviral, antibacterial, and antiseptic agents, mainly in the treatment of the upper respiratory system . Recent studies have demonstrated their antibiofilm, antifungal, antileishmanial, antiviral, and anticancer properties .
Antimicrobial Properties
Thymol acetate has been found to be effective against pathogenic bacteria and fungi, which are protected by a thick layer of polysaccharide against harmful factors, such as immune cells, oxidative stress, and antimicrobial agents .
Repellency against Imported Fire Ants
A study demonstrated the repellent effects of the plant-essential-oil-derived compounds carvacrol, thymol, and their acetate derivatives against imported fire ants . Thymol acetate showed repellency, indicating its potential use in managing imported fire ants .
New Therapeutic Formulations
New forms of medicines with thymol or thyme essential oil, such as nanocapsules, can be very helpful in therapeutic applications, especially when administered orally . These studies seem to be promising but require further, in-depth research .
Medical Applications
Thymol acetate is a versatile molecule with a wide variety of practical applications such as medical, dentistry, veterinary, food, and agrochemicals, among others .
Communication System in Bacterial Cells
Thymol acetate affects the regulation of gene expression in response to the density of bacterial cells, which is a growing communication problem in the pharmacotherapy of bacterial infections .
Safety And Hazards
Thymol acetate may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Thymol and Thyme Essential Oil, which contains Thymol acetate, have shown promising therapeutic potential, pharmacological properties, and molecular mechanisms. They have demonstrated antibiofilm, antifungal, antileishmanial, antiviral, and anticancer properties. Their new therapeutic formulations, such as nanocapsules containing these constituents, can be beneficial in medicinal practice and create opportunities for their extensive use .
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMIUXMJJBBOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862124 | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymol acetate | |
CAS RN |
528-79-0 | |
| Record name | Thymyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymol acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I29126I5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of thymol acetate?
A1: The molecular formula of thymol acetate is C12H16O2, and its molecular weight is 192.25 g/mol.
Q2: Are there any spectroscopic data available for thymol acetate?
A: While specific spectroscopic data is not extensively detailed in the provided papers, several studies utilize GC-MS for identification and analysis. Techniques like FTIR, 1H NMR, and 13C NMR are valuable for structural elucidation of thymol acetate and its derivatives. []
Q3: What is the mechanism of action of thymol acetate against bacteria?
A: While a precise mechanism isn't fully elucidated in these papers, the antimicrobial action of thymol acetate is likely linked to its phenolic structure. Phenolic compounds can disrupt bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death. [, ]
Q4: How effective is thymol acetate against insects?
A: Research indicates thymol acetate possesses insecticidal and repellent properties. Studies demonstrate its efficacy against pests like Aedes albopictus (mosquitoes), Solenopsis invicta (fire ants), and Varroa destructor (bee mites). [, , ]
Q5: Does thymol acetate exhibit antifungal activity?
A: Yes, thymol acetate demonstrates antifungal activity against various species, including Aspergillus spp. and Fusarium spp. This activity is attributed to its ability to inhibit mycelial growth. []
Q6: What is the role of thymol acetate in essential oils?
A: Thymol acetate is a key constituent in the essential oils of various plants, including thyme, oregano, and Lippia species. It contributes to the characteristic aroma and biological activities of these oils. [, , , , ]
Q7: Can thymol acetate be used as an antioxidant?
A: Yes, thymol acetate displays antioxidant activity. Research suggests that this activity is likely due to its ability to scavenge free radicals, particularly DPPH radicals. [, ]
Q8: How does the structure of thymol acetate influence its activity?
A: The phenolic hydroxyl group and the acetate ester moiety in thymol acetate are crucial for its biological activities. Modifications to these groups can significantly impact its potency and selectivity. [, ]
Q9: Are there any studies on the SAR of thymol acetate derivatives?
A: Yes, studies exploring thymol derivatives like thymyl phenyl ether, o-nitro thymol, and azo-derivatives reveal varying levels of efficacy against pests like Sitophilus oryzae (rice weevil). [] Research on thymol acetate as a fungicide against Rhizoctonia solani highlights the impact of structural modifications on efficacy and residue levels. []
Q10: Is thymol acetate safe for human use?
A: While thymol acetate is generally recognized as safe (GRAS) for use as a food additive, further research is necessary to thoroughly assess its safety profile for other applications. [] Studies on human red blood cells suggest low toxicity at specific concentrations. []
Q11: Is there any information available on the pharmacokinetics of thymol acetate?
A11: The provided research papers do not delve into the detailed pharmacokinetic profile of thymol acetate. Future investigations on its absorption, distribution, metabolism, and excretion are necessary.
Q12: What are the potential drug interactions of thymol acetate?
A: Currently, there's limited information on specific drug interactions of thymol acetate within the provided research. Investigating potential interactions with drug transporters and metabolizing enzymes is crucial for future applications. [, ]
Q13: What is the environmental impact of thymol acetate?
A: While considered a natural compound, more research is needed to evaluate the ecotoxicological effects of thymol acetate and its degradation products in the environment. []
Q14: What are the potential future applications of thymol acetate?
A14: Thymol acetate holds promise for diverse applications, including:
- Biopesticide: Its insecticidal and repellent properties make it a potential candidate for developing environmentally friendly biopesticides. [, ]
- Food preservative: Its antimicrobial properties could be further explored for food preservation, extending shelf life and ensuring safety. [, ]
- Pharmaceutical agent: Further investigation into its biological activities, safety profile, and potential synergistic effects with other compounds could lead to novel pharmaceutical applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



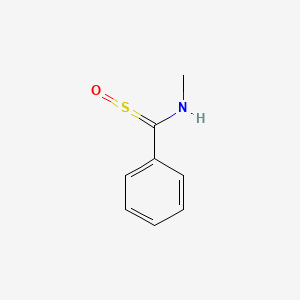
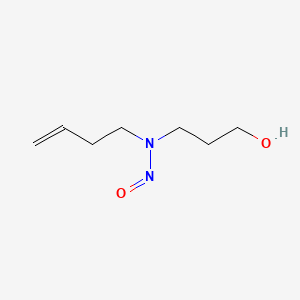
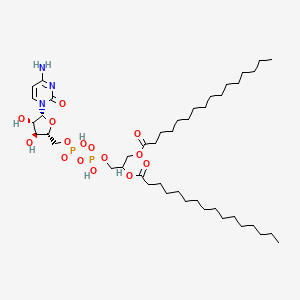

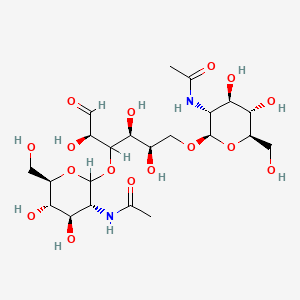
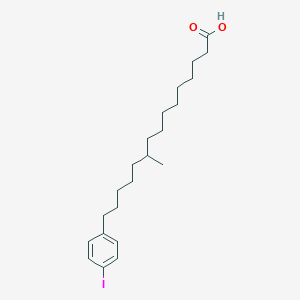
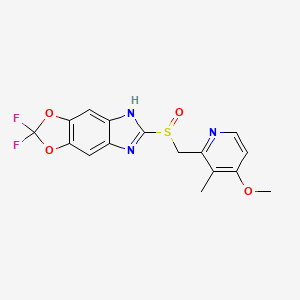
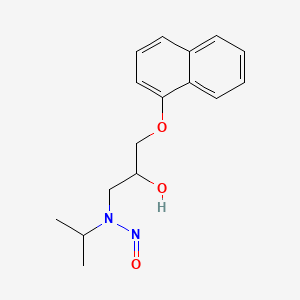
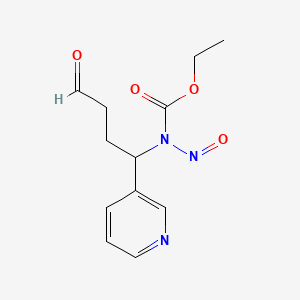
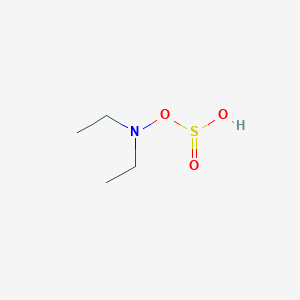

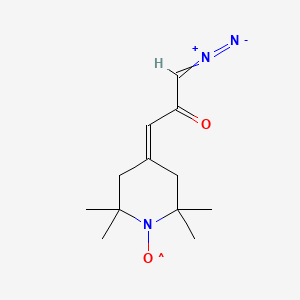
![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)
